molecular formula H6O3Ru B12330003 Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-

Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine-

Cat. No.: B12330003
M. Wt: 155.1 g/mol
InChI Key: RQPOMTUDFBZCHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place to verify the final product’s integrity .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various analogs of the original compound, each with potentially different biological activities and stability profiles .

Scientific Research Applications

Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- involves binding to oxytocin receptors (OXTR) located in various tissues, including the brain, uterus, and mammary glands. This binding triggers a cascade of intracellular events, leading to the activation of signaling pathways such as the phosphoinositide pathway and the release of intracellular calcium. These events result in physiological responses like uterine contractions, milk ejection, and modulation of social behaviors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytocin, 8-L-arginine-9a-glycine-9b-L-lysine-9c-L-arginine- is unique due to its specific modifications, which enhance its stability and efficacy compared to natural oxytocin. These modifications allow for more targeted and prolonged effects, making it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

H6O3Ru

Molecular Weight

155.1 g/mol

IUPAC Name

ruthenium;trihydrate

InChI

InChI=1S/3H2O.Ru/h3*1H2;

InChI Key

RQPOMTUDFBZCHG-UHFFFAOYSA-N

Canonical SMILES

O.O.O.[Ru]

Origin of Product

United States

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